Ethyl 5-({[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}methyl)furan-2-carboxylate
Description
4-AMINO-3-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}CARBAMOYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, a furan ring, and an ethoxycarbonyl group
Properties
Molecular Formula |
C11H12N4O6 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
ethyl 5-[[(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonyl)amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C11H12N4O6/c1-2-19-11(17)7-4-3-6(20-7)5-13-10(16)8-9(12)14-21-15(8)18/h3-4H,2,5H2,1H3,(H2,12,14)(H,13,16) |
InChI Key |
PRUAKCIIWKBIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=[N+](ON=C2N)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}CARBAMOYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the furan and ethoxycarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}CARBAMOYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-AMINO-3-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}CARBAMOYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-AMINO-3-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}CARBAMOYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-AMINO-3-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}CARBAMOYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE can be compared with other similar compounds, such as:
Other Oxadiazoles: Compounds with similar oxadiazole rings but different substituents.
Furan Derivatives: Compounds with furan rings and various functional groups.
Ethoxycarbonyl Compounds: Compounds with ethoxycarbonyl groups and different core structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
